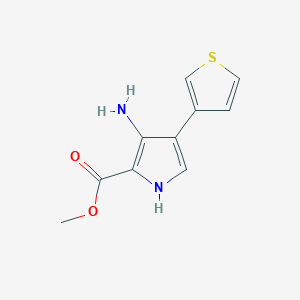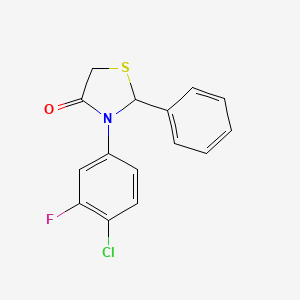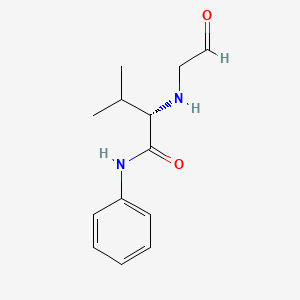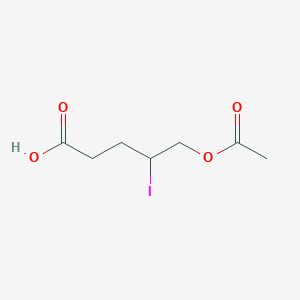
5-(Acetyloxy)-4-iodopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Acetyloxy)-4-iodopentanoic acid is an organic compound characterized by the presence of an acetyloxy group and an iodine atom attached to a pentanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Acetyloxy)-4-iodopentanoic acid typically involves the iodination of a pentanoic acid derivative followed by acetylation. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the pentanoic acid chain. The acetyloxy group can then be introduced through acetylation using acetic anhydride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
5-(Acetyloxy)-4-iodopentanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The acetyloxy group can be hydrolyzed to yield the corresponding alcohol and acetic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the acetyloxy group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various iodinated derivatives, while hydrolysis results in the formation of the corresponding alcohol and acetic acid .
Aplicaciones Científicas De Investigación
5-(Acetyloxy)-4-iodopentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies involving iodine metabolism and its effects on biological systems.
Mecanismo De Acción
The mechanism of action of 5-(Acetyloxy)-4-iodopentanoic acid involves its interaction with specific molecular targets and pathways. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules. The acetyloxy group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which may further interact with cellular components .
Comparación Con Compuestos Similares
Similar Compounds
5-Iodopentanoic acid: Lacks the acetyloxy group, making it less reactive in certain chemical reactions.
4-Iodopentanoic acid: The iodine atom is positioned differently, affecting its reactivity and applications.
5-(Acetyloxy)-4-bromopentanoic acid: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological effects.
Uniqueness
The combination of these functional groups allows for versatile reactivity and interactions in various chemical and biological contexts .
Propiedades
Número CAS |
653569-80-3 |
|---|---|
Fórmula molecular |
C7H11IO4 |
Peso molecular |
286.06 g/mol |
Nombre IUPAC |
5-acetyloxy-4-iodopentanoic acid |
InChI |
InChI=1S/C7H11IO4/c1-5(9)12-4-6(8)2-3-7(10)11/h6H,2-4H2,1H3,(H,10,11) |
Clave InChI |
DIRHRELURBKBAG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC(CCC(=O)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



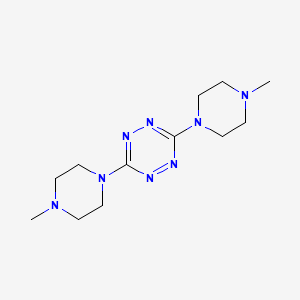

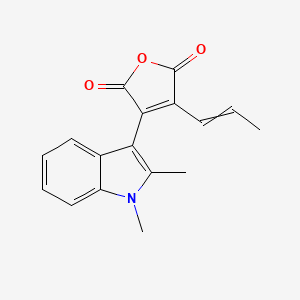
![N-[2-(Diethylamino)ethyl]-4-(4-fluorophenoxy)benzene-1-sulfonamide](/img/structure/B12525591.png)
![N''-{[3-(3-Fluoropropyl)phenyl]methyl}guanidine](/img/structure/B12525598.png)

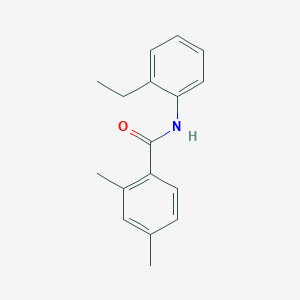
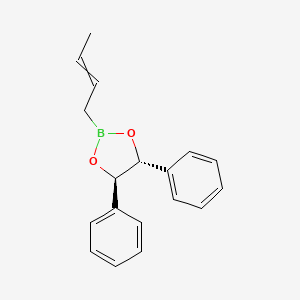

![3-(Trimethylstannyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(3H)-one](/img/structure/B12525628.png)
